p-Anisic acid, 4-chlorophenyl ester

Description

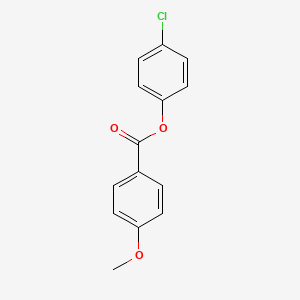

Structure

3D Structure

Properties

CAS No. |

29558-84-7 |

|---|---|

Molecular Formula |

C14H11ClO3 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

(4-chlorophenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C14H11ClO3/c1-17-12-6-2-10(3-7-12)14(16)18-13-8-4-11(15)5-9-13/h2-9H,1H3 |

InChI Key |

NUUGTSDUQSAQIU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Contextualization Within Aromatic Ester Chemistry

Aromatic esters are a class of organic compounds characterized by an ester functional group attached to at least one aromatic ring. These molecules are pivotal in pharmaceuticals, polymers, and as intermediates in organic synthesis. The chemical behavior of an aromatic ester is profoundly influenced by the electronic nature of substituents on its aromatic rings.

In p-Anisic acid, 4-chlorophenyl ester, the two aromatic rings possess substituents with opposing electronic effects.

The p-Anisic Acid Moiety : This part of the molecule contains a methoxy (B1213986) group (-OCH₃) in the para position. The methoxy group is a strong electron-donating group (EDG) due to its ability to donate a lone pair of electrons into the aromatic ring through resonance (a +M effect), which outweighs its electron-withdrawing inductive effect (-I). rsc.orgsemanticscholar.org This electron donation increases the electron density of the benzoyl portion of the molecule, particularly affecting the carbonyl carbon.

The 4-Chlorophenyl Moiety : This portion features a chlorine atom (-Cl) in the para position. Halogens are a unique class of substituents; they are deactivating groups that withdraw electron density through the inductive effect (-I) but are ortho, para-directing in electrophilic aromatic substitution due to resonance donation (+M). semanticscholar.org In the context of the ester, the dominant inductive effect makes the 4-chlorophenoxy group a better leaving group compared to an unsubstituted phenoxy group, thereby influencing the ester's susceptibility to nucleophilic attack.

The interplay of the electron-donating anisoyl group and the electron-withdrawing chlorophenyl group defines the ester's reactivity, particularly in reactions such as hydrolysis, where the stability of the leaving group and the electrophilicity of the carbonyl carbon are key factors.

Below is a table of key physicochemical properties for this compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₁ClO₃ |

| Molecular Weight | 262.69 g/mol |

| IUPAC Name | (4-chlorophenyl) 4-methoxybenzoate |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl |

| InChI Key | FGPZTTGCBLJHMK-UHFFFAOYSA-N |

Note: The table contains calculated and structural data as extensive experimental values for this specific compound are not widely published.

Structural Design and Retrosynthetic Analysis Considerations

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. For p-Anisic acid, 4-chlorophenyl ester, the most logical retrosynthetic disconnection is at the ester linkage (C-O bond).

This disconnection reveals two primary building blocks:

An activated form of p-Anisic acid.

The most common and efficient activated form of a carboxylic acid for ester synthesis is its corresponding acyl chloride. Therefore, a practical forward synthesis would involve the reaction of p-anisoyl chloride with 4-chlorophenol . This type of reaction, often conducted in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct, is a standard method for preparing phenyl esters.

The precursors themselves are readily prepared from common starting materials:

p-Anisoyl chloride (4-methoxybenzoyl chloride) is typically synthesized from p-anisic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comchemicalbook.com

p-Anisic acid (4-methoxybenzoic acid) can be prepared via the oxidation of natural anethole or p-methoxyacetophenone. chemsrc.com

4-Chlorophenol is an industrial chemical produced on a large scale.

This straightforward and high-yielding synthetic pathway makes this compound an accessible molecule for research purposes.

Theoretical Significance in Organic Synthesis and Mechanistic Studies

Direct Esterification Approaches for this compound

Direct esterification involves the reaction of a carboxylic acid with an alcohol or phenol, typically in the presence of a catalyst. These methods are often favored for their atom economy and straightforward procedures.

The classic Fischer-Speier esterification is a widely employed method for synthesizing esters from carboxylic acids and alcohols. masterorganicchemistry.com This acid-catalyzed equilibrium reaction can be adapted for the synthesis of this compound from 4-methoxybenzoic acid and 4-chlorophenol (B41353). masterorganicchemistry.com

The reaction mechanism involves the protonation of the carbonyl oxygen of 4-methoxybenzoic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comcore.ac.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 4-chlorophenol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation of the ester furnishes the desired this compound and regenerates the acid catalyst.

Since this is an equilibrium process, the reaction is typically driven to completion by removing the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus, or by using a large excess of one of the reactants. masterorganicchemistry.com

Table 1: Typical Conditions for Acid-Catalyzed Esterification

| Parameter | Condition |

| Reactants | 4-Methoxybenzoic Acid, 4-Chlorophenol |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) |

| Solvent | Toluene, Benzene (for azeotropic water removal) |

| Temperature | Reflux |

| Key Feature | Removal of water to drive equilibrium |

Modern synthetic methods often seek to avoid strong mineral acids and high temperatures. N-Bromosuccinimide (NBS) has emerged as an efficient and mild catalyst for the direct esterification of carboxylic acids. nih.govnih.govresearchgate.net This metal-free system operates under neutral conditions and is tolerant to air and moisture, simplifying the experimental setup. nih.govresearchgate.net

In this method, NBS acts as a catalyst to activate the carboxylic acid. The reaction between 4-methoxybenzoic acid and 4-chlorophenol would be conducted in the presence of a catalytic amount of NBS. The reactivity of NBS originates from the lability of the N-Br bond, which facilitates the activation of the carboxylic acid group, making it more reactive towards the nucleophilic 4-chlorophenol. nih.gov The general procedure involves stirring a mixture of the carboxylic acid, the phenol, and a catalytic amount of NBS, often at a moderate temperature. nih.gov Studies on various aryl acids have shown that this method can produce esters in high yields. nih.govresearchgate.net

Table 2: N-Bromosuccinimide (NBS) Catalyzed Esterification

| Parameter | Condition | Reference |

| Reactants | 4-Methoxybenzoic Acid, 4-Chlorophenol | nih.gov |

| Catalyst | N-Bromosuccinimide (NBS) | nih.govnih.govresearchgate.net |

| Conditions | Neat or in a solvent | nih.gov |

| Temperature | Typically around 70 °C | nih.gov |

| Advantages | Metal-free, mild conditions, simple procedure | nih.govresearchgate.net |

The application of ultrasound irradiation (sonochemistry) has been shown to accelerate many chemical reactions, including esterification. nih.govresearchgate.net This technique offers an eco-friendly alternative to conventional heating, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.govworldwidejournals.com

Ultrasound-assisted esterification of 4-methoxybenzoic acid with 4-chlorophenol would involve subjecting the reaction mixture, typically containing an acid catalyst, to ultrasonic waves. The energy from the ultrasound creates, expands, and implodes microscopic bubbles in the liquid, a phenomenon known as acoustic cavitation. researchgate.net The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, which significantly enhances the reaction rate. This method can be particularly effective for overcoming the equilibrium limitations of Fischer esterification.

Table 3: Ultrasound-Assisted Esterification

| Parameter | Condition | Reference |

| Reactants | 4-Methoxybenzoic Acid, 4-Chlorophenol | nih.govresearchgate.net |

| Energy Source | Ultrasound Irradiation (20-100 kHz) | nih.gov |

| Catalyst | Acid catalyst (e.g., p-TsOH) | researchgate.net |

| Advantages | Reduced reaction times, increased yields, energy efficiency | nih.govworldwidejournals.com |

| Mechanism | Acceleration via acoustic cavitation | researchgate.net |

Alternative Ester Bond Formation Strategies

When direct esterification is not feasible or efficient, alternative methods involving the activation of the carboxylic acid are employed. These strategies typically involve converting the carboxylic acid into a more reactive derivative.

A common and highly effective method for ester synthesis involves the use of acyl chlorides. This two-step process begins with the conversion of 4-methoxybenzoic acid into its more reactive acyl chloride derivative, 4-methoxybenzoyl chloride. chemicalbook.com This conversion is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.com

The resulting 4-methoxybenzoyl chloride is a potent acylating agent. chemicalbook.com It readily reacts with 4-chlorophenol to form the desired ester. This second step is usually carried out in the presence of a weak base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction. The high reactivity of the acyl chloride ensures that the reaction proceeds to completion, often at room temperature, providing high yields of the final product.

Table 4: Synthesis via 4-Methoxybenzoyl Chloride

| Step | Description | Reagents | Byproduct |

| 1. Acyl Chloride Formation | Conversion of carboxylic acid to acyl chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | SO₂, HCl or CO, CO₂, HCl |

| 2. Esterification | Reaction of acyl chloride with phenol | 4-Chlorophenol, Pyridine or Triethylamine | Pyridinium hydrochloride or Triethylammonium hydrochloride |

Carboxylic anhydrides serve as another class of activated carboxylic acid derivatives for ester synthesis. tcichemicals.com For the synthesis of this compound, p-anisic anhydride would be reacted with 4-chlorophenol.

This reaction can be promoted by either a Lewis acid catalyst or a nucleophilic catalyst. tcichemicals.com The anhydride is a better acylating agent than the corresponding carboxylic acid. The reaction proceeds by the nucleophilic attack of the 4-chlorophenol on one of the carbonyl carbons of the p-anisic anhydride. This leads to the formation of the ester and a molecule of p-anisic acid as the byproduct. While this method consumes two equivalents of the carboxylic acid (in the form of the anhydride) for every mole of ester produced, it offers a milder alternative to the acyl chloride route and avoids the generation of corrosive HCl.

Green Chemistry Principles in Ester Synthesis

The application of green chemistry principles to the synthesis of esters, including this compound, is crucial for developing sustainable chemical processes. Key metrics and strategies are employed to evaluate and improve the environmental performance of synthetic routes.

Atom Economy and E-Factor Evaluation for p-Anisic Acid Ester Production

Atom economy and the Environmental Factor (E-factor) are fundamental metrics for assessing the greenness of a chemical synthesis. Atom economy calculates the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated per unit of product.

A reported green synthesis of p-anisic acid, a key precursor, from methyl paraben provides a practical example for evaluating these metrics. The process involves two main steps: the methylation of methyl paraben followed by hydrolysis. The E-factor for each step has been reported as 3.0 and 2.30, respectively, with no transition metals in the waste. rsc.orgorganic-chemistry.orgmdpi.comresearchgate.netresearchgate.netresearchgate.netasianpubs.orgasianpubs.org This transition-metal-free approach significantly reduces the generation of hazardous waste. researchgate.netresearchgate.net

Reaction Scheme:

Methyl paraben + Dimethyl sulfate → Methyl p-anisate + Methyl hydrogen sulfate

Methyl p-anisate + Water → p-Anisic acid + Methanol

| E-Factor | 3.0 researchgate.netresearchgate.net | 2.30 researchgate.netresearchgate.net | ~5.3 |

Calculation of Atom Economy:

Step 1 (Methylation): The balanced chemical equation is: C₈H₈O₃ + (CH₃)₂SO₄ → C₉H₁₀O₃ + CH₄SO₄ Assuming all reactants are converted to products, the atom economy would be the molecular weight of the desired product (methyl p-anisate, 166.17 g/mol ) divided by the sum of the molecular weights of all reactants (methyl paraben, 152.15 g/mol + dimethyl sulfate, 126.13 g/mol ), which equals 59.6% .

Step 2 (Hydrolysis): The balanced chemical equation is: C₉H₁₀O₃ + H₂O → C₈H₈O₃ + CH₃OH The atom economy is the molecular weight of the desired product (p-anisic acid, 152.15 g/mol ) divided by the sum of the molecular weights of all reactants (methyl p-anisate, 166.17 g/mol + water, 18.02 g/mol ), which equals 82.6% .

Solvent Selection and Waste Minimization Strategies

The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste generation. whiterose.ac.ukscribd.com Solvent selection guides, developed by various pharmaceutical companies and academic groups, provide a framework for choosing more sustainable options based on safety, health, and environmental criteria. rsc.orgwhiterose.ac.ukscribd.comubc.carsc.org

Data Table: General Solvent Selection Guide for Esterification Reactions

| Solvent Class | Recommended | Usable (Substitution Advisable) | Undesirable/Hazardous |

|---|---|---|---|

| Alcohols | Ethanol, Isopropanol, n-Butanol | Methanol, tert-Butanol | |

| Esters | Ethyl acetate, Isopropyl acetate | ||

| Hydrocarbons | Heptane, Cyclohexane | Toluene, Xylenes | Hexanes, Pentane, Benzene |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF), Diethyl ether | 1,4-Dioxane, 1,2-Dimethoxyethane (DME) |

| Aprotic Dipolar | Acetonitrile, Dimethyl sulfoxide (DMSO) | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) |

| Chlorinated | | Dichloromethane (DCM) | Chloroform, Carbon tetrachloride |

Waste minimization strategies extend beyond solvent choice and include:

Solvent Recycling: In the synthesis of p-anisic acid from methyl paraben, solvents such as 2-butanone and methanol were recovered and recycled for subsequent batches, significantly reducing waste. researchgate.netresearchgate.netasianpubs.org

Process Intensification: Utilizing continuous flow reactors can reduce solvent usage and improve reaction efficiency. alliedacademies.org

Catalyst Recovery and Reuse: Employing heterogeneous or recyclable catalysts minimizes waste from spent catalysts. mdpi.com

Waste Valorization: Exploring the conversion of byproducts into valuable chemicals creates a more circular economy. alliedacademies.orgmdpi.com

Development of Transition Metal-Free Synthetic Routes

The avoidance of transition metal catalysts is a key goal in green chemistry, as these metals can be toxic, costly, and require significant effort for removal from the final product. The synthesis of p-anisic acid from methyl paraben is a notable example of a transition-metal-free process. researchgate.netresearchgate.net

Research into the esterification of benzoic acids with phenols has also yielded transition-metal-free methodologies. organic-chemistry.orgresearchgate.netrsc.org These often rely on the use of organocatalysts or activating agents that are more environmentally benign. The advantages of such routes include:

Reduced toxicity of the final product and waste streams.

Lower costs associated with catalysts and purification.

Simplified reaction workup and product isolation.

Avoidance of potential metal-catalyzed side reactions.

Derivatization from Precursors and Analogous Compounds

The synthesis of this compound can be approached through the derivatization of readily available precursors and analogous compounds, offering flexibility and access to a range of related molecules.

Synthesis of p-Anisic Acid Analogues and Derivatives

A versatile method for synthesizing p-anisic acid and its analogues starts from the common precursor, methyl paraben. researchgate.netresearchgate.netasianpubs.org This approach allows for the introduction of various alkoxy groups, leading to a series of p-alkoxybenzoic acids.

Reaction Scheme: Synthesis of p-Anisic Acid Analogues from Methyl Paraben

Methyl paraben is treated with an alkylating agent (e.g., dimethyl sulfate, diethyl sulfate, 1-bromopropane) in the presence of a base (e.g., potassium carbonate) to yield the corresponding methyl 4-alkoxybenzoate.

Subsequent hydrolysis of the ester furnishes the desired p-alkoxybenzoic acid.

This methodology has been successfully applied to the synthesis of p-ethoxybenzoic acid and p-propyloxybenzoic acid in high yields. researchgate.netresearchgate.netasianpubs.org This demonstrates a robust pathway for creating a library of p-anisic acid analogues that can then be used in further esterification reactions.

Synthesis of 4-Chlorophenyl Derivatives for Esterification

The synthesis of the 4-chlorophenyl moiety for esterification typically starts from 4-chlorophenol or related compounds. Various methods exist for the preparation of 4-chlorophenyl derivatives that can then be reacted with p-anisic acid or its activated forms.

One approach involves the direct esterification of p-anisic acid with 4-chlorophenol, often catalyzed by a strong acid (Fischer-Speier esterification) or using coupling agents. However, for more specialized applications, derivatives of 4-chlorophenol can be synthesized. For instance, 4-chlorophenylacetic acid can be synthesized from 4-chloroacetophenone via the Willgerodt-Kindler reaction. google.com This acid could then be reduced to 4-chlorophenylethanol, which can be used in esterification reactions.

Modern synthetic methods focus on efficient and selective reactions. For example, the synthesis of 4-{[(4-chlorophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate involves the formation of a Schiff base with a 4-chlorophenyl group, followed by esterification. researchgate.net This highlights the possibility of incorporating the 4-chlorophenyl group into more complex molecules that are then subjected to esterification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for its structural confirmation.

Proton (¹H) NMR Spectral Analysis for this compound

Expected ¹H NMR Spectral Features:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Methoxy (B1213986) Protons (-OCH₃) | ~3.8 | Singlet | 3H |

| Aromatic Protons (p-anisoyl) | 6.9-7.0 and 8.0-8.1 | Doublet (AX system) | 2H + 2H |

| Aromatic Protons (4-chlorophenyl) | 7.1-7.2 and 7.4-7.5 | Doublet (A'B' system) | 2H + 2H |

The protons on the p-anisoyl ring are expected to appear as two distinct doublets due to their coupling with adjacent protons. Similarly, the protons on the 4-chlorophenyl ring will also present as a pair of doublets. The exact chemical shifts would be influenced by the electron-donating effect of the methoxy group and the electron-withdrawing effect of the ester and chloro groups.

Carbon-13 (¹³C) NMR Spectral Analysis

Specific experimental ¹³C NMR data for this compound is not widely reported. A predicted spectrum would display distinct signals for each unique carbon atom in the molecule.

Expected ¹³C NMR Spectral Features:

| Carbon Type | Expected Chemical Shift (ppm) |

| Methoxy Carbon (-OCH₃) | ~55 |

| Aromatic Carbons (p-anisoyl) | 114-132, ~164 (quaternary) |

| Aromatic Carbons (4-chlorophenyl) | 123-134, ~149 (quaternary), ~133 (C-Cl) |

| Carbonyl Carbon (C=O) | ~165 |

The carbonyl carbon of the ester group is expected to resonate at a downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with their specific shifts determined by the attached functional groups.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There is no specific information available in the searched literature regarding the use of advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for the structural elucidation of this compound. These techniques would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.

Solid-State NMR for Conformational Insights

Information on the application of solid-state NMR for studying the conformational aspects of this compound is not available in the public scientific literature. Solid-state NMR could provide valuable insights into the molecular packing and conformational polymorphism of the compound in the solid state.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a key method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy of Functional Groups

While a specific experimental FTIR spectrum for this compound is not readily accessible, the expected characteristic absorption bands can be predicted based on its functional groups.

Expected FTIR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1735-1750 |

| C-O (Ester) | Stretching | 1100-1300 |

| C-O-C (Ether) | Asymmetric Stretching | 1250-1200 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-Cl | Stretching | 1000-1100 |

The most prominent peak in the FTIR spectrum would be the strong absorption band corresponding to the C=O stretching of the ester group. The spectrum would also feature bands indicative of the aromatic rings and the ether linkage.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-resolution mass spectrometry would be used to determine the precise molecular formula of this compound. The exact mass of the compound (C₁₄H₁₁ClO₃) can be calculated, providing a highly accurate method for its identification.

Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₁₄H₁₁³⁵ClO₃ | 262.0401 |

| [M+H]⁺ | C₁₄H₁₂³⁵ClO₃ | 263.0475 |

| [M+Na]⁺ | C₁₄H₁₁³⁵ClNaO₃ | 285.0294 |

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for the determination of the molecular weight. When coupled with tandem mass spectrometry (MS/MS), ESI can be used to induce fragmentation and study the resulting patterns to elucidate the molecular structure.

The fragmentation of this compound would likely proceed through cleavage of the ester bond, which is the most labile part of the molecule. The primary fragmentation pathways are expected to involve the formation of acylium ions and phenoxide ions.

Predicted Major Fragment Ions in ESI-MS/MS

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 135.04 | [C₈H₇O₂]⁺ | Formation of the p-methoxybenzoyl (anisoyl) cation |

| 128.99 | [C₆H₄ClO]⁻ | Formation of the 4-chlorophenoxide anion (in negative ion mode) |

These fragmentation patterns are consistent with those observed for other phenyl esters, where cleavage of the ester linkage is a dominant process.

Electronic Absorption Spectroscopy (UV-Vis) Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by the chromophores present, namely the two substituted benzene rings.

The p-methoxyphenyl and 4-chlorophenyl groups are known to absorb in the UV region. The presence of the ester group linking these two chromophores can influence the position and intensity of the absorption bands. Based on the UV spectra of related compounds like p-anisic acid and chlorobenzene, the following absorption maxima can be predicted.

Predicted UV-Vis Absorption Maxima

| Transition | Predicted λ_max (nm) | Chromophore |

| π → π | ~250-270 | p-methoxyphenyl group |

| π → π | ~220-240 | 4-chlorophenyl group |

The conjugation within the benzene rings and the influence of the electron-donating methoxy group and the electron-withdrawing chloro group will determine the precise location and intensity of these absorption bands.

X Ray Crystallography and Solid State Structural Analysis

Single-Crystal X-ray Diffraction for Definitive Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that affords an unambiguous determination of the molecular structure of a crystalline solid. This method provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. For p-Anisic acid, 4-chlorophenyl ester, SC-XRD analysis would reveal the precise spatial arrangement of the p-anisoyl and 4-chlorophenyl moieties.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C14H11ClO3 |

| Formula Weight | 262.69 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.50 |

| b (Å) | 8.00 |

| c (Å) | 15.20 |

| β (°) | 95.5 |

| Volume (ų) | 1270.3 |

| Z | 4 |

| Dihedral Angle (p-anisoyl and 4-chlorophenyl rings) (°) | 65.0 |

Crystal Packing and Supramolecular Assembly

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent interactions. These interactions dictate the formation of a stable, low-energy supramolecular assembly. The study of these interactions is crucial for understanding the physical properties of the material.

In the solid state, molecules of this compound would be expected to engage in a range of intermolecular interactions that stabilize the crystal lattice. Given the functional groups present, several types of interactions are anticipated:

C-H···O Hydrogen Bonds: The ester carbonyl oxygen and the methoxy (B1213986) oxygen are potential hydrogen bond acceptors, likely forming weak C-H···O interactions with hydrogen atoms from the aromatic rings of neighboring molecules.

π-Stacking Interactions: The electron-rich p-anisoyl ring and the electron-deficient 4-chlorophenyl ring can participate in π-π stacking interactions. These can be either face-to-face or offset, contributing significantly to the packing efficiency.

Halogen Bonding: The chlorine atom on the 4-chlorophenyl ring can act as a halogen bond donor, interacting with electron-rich regions of adjacent molecules, such as the oxygen atoms of the ester or methoxy groups.

The interplay of these forces would result in a complex three-dimensional network. The formation of dimers or extended chains through these interactions is a common feature in the crystal structures of related aromatic esters.

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. The surface can be color-coded to highlight contacts that are shorter, equal to, or longer than the van der Waals radii, providing a clear picture of the interaction landscape.

| Contact Type | Expected Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents the most significant contribution, arising from the numerous hydrogen atoms on the molecular surface. |

| C···H/H···C | ~20-30% | Indicative of C-H···π interactions, where a hydrogen atom interacts with the π-system of an aromatic ring. |

| O···H/H···O | ~10-15% | Corresponds to C-H···O hydrogen bonds involving the ester and methoxy oxygen atoms. |

| Cl···H/H···Cl | ~5-10% | Highlights the role of the chlorine atom in forming C-H···Cl contacts. |

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, with characteristic "wings" and "spikes" corresponding to specific contact types.

Polymorphism and Conformational Isomorphism in Related Esters

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Conformational isomorphism is a related phenomenon where different molecular conformations are present in the same crystal structure.

For esters of p-anisic acid and related substituted phenyl benzoates, polymorphism can arise from variations in the dihedral angle between the aromatic rings, leading to different packing arrangements. The balance of intermolecular forces, such as hydrogen bonds and π-stacking, can be subtly altered by changes in crystallization conditions (e.g., solvent, temperature), potentially leading to the formation of different polymorphs. The flexibility of the ester linkage allows for a range of conformations, making conformational polymorphism a possibility for this class of compounds. A detailed study of the crystallization behavior of this compound would be necessary to determine if it exhibits polymorphism.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are pivotal in elucidating the molecular properties of p-Anisic acid, 4-chlorophenyl ester. These computational methods provide a deeper understanding of its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. researchgate.net This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. The resulting optimized geometric parameters, such as bond lengths and angles, often show good agreement with experimental data obtained from techniques like X-ray diffraction. nih.gov

These calculations provide insights into the molecule's structural stability and how its constituent atoms are arranged in space. The electronic properties, including the distribution of electron density, are also determined, which is fundamental to understanding the molecule's chemical behavior. researchgate.net

Vibrational Frequency Calculations and Spectral Prediction

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The predicted vibrational modes can be correlated with experimental spectra, aiding in the assignment of observed absorption bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. researchgate.net

For instance, the characteristic stretching frequency of the carbonyl group (C=O) and the aromatic C-H stretching vibrations can be accurately predicted. Comparing the computed spectra with experimental data helps to validate the accuracy of the computational model and the optimized geometry. researchgate.net

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability and reactivity. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity.

For this compound, the analysis of these orbitals reveals how charge is transferred within the molecule during chemical reactions. nih.gov The distribution of the HOMO and LUMO across the molecular structure indicates the regions most likely to be involved in electron donation and acceptance, respectively. This information is critical for understanding its reaction mechanisms and potential interactions with other molecules. researchgate.net

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.org The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. youtube.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of a molecule. researchgate.net NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. rsc.org

| Interaction Type | Description |

| Hyperconjugation | Interaction between a filled bonding or lone pair orbital and an adjacent empty anti-bonding orbital. |

| Charge Delocalization | The spreading of electron density over a larger area of the molecule through resonance or inductive effects. |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of how the molecule's conformation changes in response to its environment. nih.gov

These simulations can reveal the different accessible conformations of the molecule and the energy barriers between them. Understanding the conformational landscape is important as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape. For a molecule like this compound, which has several rotatable bonds, MD simulations can provide a detailed picture of its flexibility and the preferred orientations of its phenyl rings and ester group. nih.gov

Mechanistic Pathways of Reaction Intermediates and Transition States

The reaction mechanisms involving this compound are fundamentally governed by the principles of nucleophilic acyl substitution. Theoretical and computational chemistry investigations, primarily through Density Functional Theory (DFT), have provided significant insights into the plausible mechanistic pathways, including the nature of intermediates and transition states. While direct computational studies specifically targeting this compound are not extensively available in public literature, a comprehensive understanding can be constructed by analyzing studies on structurally analogous substituted phenyl benzoates.

The mechanistic discourse for the reactions of this compound, such as hydrolysis or aminolysis, generally revolves around two primary pathways: a stepwise mechanism involving a tetrahedral intermediate and a concerted mechanism.

Stepwise Mechanism (Addition-Elimination):

This pathway proceeds through a two-step process involving the formation and subsequent breakdown of a tetrahedral intermediate.

Formation of the Tetrahedral Intermediate: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, high-energy tetrahedral intermediate. The stability of this intermediate is influenced by the electronic effects of the substituents on both the benzoyl and phenyl rings. In the case of this compound, the methoxy (B1213986) group (-OCH₃) on the benzoyl ring is an electron-donating group, which can slightly destabilize the developing negative charge on the carbonyl oxygen. Conversely, the chloro group (-Cl) on the phenoxy leaving group is an electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Breakdown of the Tetrahedral Intermediate: The tetrahedral intermediate can then collapse by expelling the leaving group, the 4-chlorophenoxide ion. This step regenerates the carbonyl double bond. The facility of this step is largely dependent on the stability of the leaving group. The 4-chlorophenoxide ion is a relatively good leaving group due to the electron-withdrawing nature of the chlorine atom, which helps to stabilize the negative charge on the phenoxide oxygen.

Kinetic studies on related substituted phenyl benzoates have shown that for reactions with strong anionic nucleophiles, the formation of the tetrahedral intermediate is often the rate-determining step (RDS).

Concerted Mechanism:

In a concerted mechanism, the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously through a single transition state. There is no discrete tetrahedral intermediate. The transition state would feature a partial bond between the nucleophile and the carbonyl carbon, and a partial bond between the carbonyl carbon and the oxygen of the leaving group.

Studies on the aminolysis of substituted phenyl benzoates have suggested that the reaction can proceed through a concerted pathway, or a stepwise mechanism where the breakdown of the tetrahedral intermediate is the rate-determining step, depending on the specific reactants and conditions. The Yukawa-Tsuno equation is often employed to dissect the electronic demands of the transition state. A significant resonance demand (indicated by the 'r' value in the equation) points towards a mechanism where there is substantial development of charge on the leaving group in the transition state, which is consistent with a concerted or a stepwise mechanism with a late transition state for the breakdown of the intermediate.

Influence of Substituents on Reaction Intermediates and Transition States:

The substituents on the aromatic rings play a crucial role in modulating the energies of the intermediates and transition states.

p-Methoxy Group (on the Benzoyl Ring): This electron-donating group can influence the reaction in two opposing ways. It can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the initial nucleophilic attack. However, it can also stabilize a transition state with developing positive charge on the benzoyl moiety, if such a character is present.

p-Chloro Group (on the Phenyl Ring): This electron-withdrawing group makes the 4-chlorophenoxide a better leaving group, thus facilitating the second step of the stepwise mechanism or the bond-breaking aspect of a concerted transition state.

Research on a wide set of substituted phenyl benzoates has demonstrated a clear cross-interaction between the substituents on the benzoyl and phenyl rings, affecting the electron density at the carbonyl carbon. This electronic interplay is critical in determining the precise nature and energy of the transition state.

Below are illustrative tables that, while not containing data for the specific target molecule, represent the types of findings from computational and kinetic studies on analogous systems that inform our understanding of the mechanistic pathways for this compound.

Table 1: Hypothetical Relative Energies of Stationary Points in the Hydrolysis of a Substituted Phenyl Benzoate (Illustrative)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Ester + H₂O) | 0 | Ground state |

| Transition State 1 (TS1) | +15 to +25 | For the formation of the tetrahedral intermediate (rate-determining for some nucleophiles) |

| Tetrahedral Intermediate | +5 to +15 | A transient species |

| Transition State 2 (TS2) | +10 to +20 | For the breakdown of the tetrahedral intermediate (can be rate-determining) |

| Products (Carboxylic Acid + Phenol) | -5 to -15 | Thermodynamically favored |

This table is for illustrative purposes and the values are typical ranges observed in computational studies of related ester hydrolyses.

Table 2: Influence of Substituents on Reaction Rates (Based on Hammett-type Correlations for Phenyl Benzoate Derivatives)

| Substituent Position | Substituent Type | Effect on Reaction Rate with Nucleophiles | Hammett Parameter (ρ) |

| Benzoyl Ring (Y in Y-C₆H₄CO₂) | Electron-donating (e.g., -OCH₃) | Decreases rate | Negative |

| Benzoyl Ring (Y in Y-C₆H₄CO₂) | Electron-withdrawing (e.g., -NO₂) | Increases rate | Positive |

| Phenyl Ring (X in -OC₆H₄-X) | Electron-donating (e.g., -CH₃) | Decreases rate | Positive |

| Phenyl Ring (X in -OC₆H₄-X) | Electron-withdrawing (e.g., -Cl, -NO₂) | Increases rate | Positive |

This table summarizes general trends observed in kinetic studies of substituted phenyl benzoates.

Reactivity and Mechanistic Studies of the Ester Linkage

Hydrolytic Degradation Pathways of p-Anisic Acid, 4-Chlorophenyl Ester

Hydrolysis is a fundamental degradation pathway for esters, involving the cleavage of the acyl-oxygen bond by water. This process can be catalyzed by acids, bases, or enzymes, each following a distinct mechanistic route.

Under acidic conditions, the hydrolysis of this compound proceeds via a mechanism initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This rate-determining step results in the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the 4-chlorophenol (B41353) leaving group, followed by deprotonation, yields p-anisic acid.

Table 1: Representative Relative Hydrolysis Rates of Substituted Phenyl Esters

| Substituent on Phenyl Ring | Relative Rate of Hydrolysis |

| p-Chloro (Electron-withdrawing) | Higher |

| Hydrogen (Unsubstituted) | Intermediate |

| p-Methyl (Electron-donating) | Lower |

Note: This table illustrates a general trend based on data for related phenyl esters, showing the expected relative reactivity for this compound.

The base-catalyzed hydrolysis, or saponification, of this compound is an irreversible process that proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate.

The intermediate then collapses, reforming the carbonyl double bond and expelling the 4-chlorophenoxide anion, which is a relatively good leaving group due to the electron-withdrawing nature of the chlorine atom. In the final, rapid step, the strongly basic 4-chlorophenoxide deprotonates the newly formed p-anisic acid to yield the p-anisate carboxylate salt and 4-chlorophenol. The reaction is considered irreversible because the final acid-base step is highly favorable. nih.gov

Esterase enzymes, a class of hydrolases, can efficiently catalyze the hydrolysis of this compound. These enzymes provide an alternative reaction pathway with high specificity and efficiency under mild physiological conditions. Carboxylesterases, such as those found in pig liver (Pig Liver Esterase, PLE), are commonly used in biochemical research and are known to hydrolyze a wide range of ester substrates. acs.org

The mechanism of enzymatic hydrolysis typically involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. This process is facilitated by the other residues in the triad. The intermediate then breaks down to release the alcohol component (4-chlorophenol) and forms an acyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid (p-anisic acid).

The complete hydrolytic cleavage of the ester bond in this compound, regardless of the pathway (acid, base, or enzymatic), results in two primary degradation products.

Table 2: Hydrolytic Degradation Products of this compound

| Parent Compound | Degradation Product 1 | Degradation Product 2 |

| This compound | p-Anisic acid | 4-Chlorophenol |

These products can be identified and quantified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Transesterification Reactions with Various Alcohols

Transesterification is a process where the 4-chlorophenoxy group of the ester is exchanged with an alkoxy group from an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In a typical reaction, this compound is reacted with an excess of an alcohol (e.g., methanol, ethanol) to shift the equilibrium towards the formation of the new, more stable ester (e.g., methyl anisate or ethyl anisate) and 4-chlorophenol.

The reactivity of the alcohol in transesterification is dependent on its steric hindrance and nucleophilicity. Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols. Kinetic studies on related transesterification reactions have established reactivity series for various alcohols. nih.gov

Table 3: Representative Reactivity of Alcohols in Transesterification

| Alcohol | Class | Expected Relative Rate |

| Methanol | Primary | High |

| Ethanol | Primary | High |

| n-Propanol | Primary | High |

| Isopropanol | Secondary | Moderate |

| tert-Butanol | Tertiary | Low |

Note: This table shows a general reactivity trend. The exact rates would depend on specific reaction conditions.

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl

The carbonyl carbon of this compound is an electrophilic center that can be attacked by a variety of nucleophiles beyond water and alcohols. These reactions fall under the general category of nucleophilic acyl substitution. The 4-chlorophenoxide ion serves as the leaving group in these transformations.

A key example is aminolysis, the reaction with ammonia (B1221849) or primary/secondary amines to form amides. For instance, reaction with an amine (R-NH₂) would yield N-substituted p-anisamide and 4-chlorophenol. Kinetic studies on the aminolysis of related 4-chlorophenyl esters show that the reaction proceeds via either a concerted mechanism or a stepwise pathway involving a zwitterionic tetrahedral intermediate. acs.orgnih.gov The reactivity of the ester is enhanced by the good leaving group ability of the 4-chlorophenoxide. acs.orgnih.gov The reaction rate is dependent on the nucleophilicity and steric bulk of the attacking amine.

Therefore, it is not possible to provide an article with detailed research findings and data tables on the "" with a focus on "Photochemical and Thermal Stability Studies" for this specific molecule as requested.

General information on the stability of related chemical classes, such as other phenolic esters or compounds containing chlorophenyl and methoxyphenyl groups, exists. However, per the strict instructions to focus solely on "this compound" and not introduce information outside this explicit scope, a detailed article on its specific reactivity cannot be constructed.

Advanced Applications in Organic Synthesis and Materials Science Academic Focus

Role as a Synthetic Building Block for Complex Molecules

The unique structural features of p-Anisic acid, 4-chlorophenyl ester make it a valuable component in the synthesis of more complex molecular architectures. Its ester linkage, coupled with the distinct electronic properties of the p-anisic acid and 4-chlorophenyl moieties, allows for its strategic use in multi-step synthetic pathways.

Intermediate in Cascade Reactions

While specific examples of this compound in cascade reactions—multi-step reactions where subsequent transformations occur in a single pot—are not extensively detailed in readily available literature, its parent compound, p-anisic acid, is a well-established intermediate in the preparation of more complex organic molecules. foreverest.netwikipedia.orgatamanchemicals.com The ester itself possesses reactive sites amenable to such reaction sequences. For instance, the ester bond can be cleaved under specific conditions to unmask a carboxylic acid and a phenol, which can then participate in further reactions. The aromatic rings also offer sites for electrophilic or nucleophilic substitution, depending on the reaction conditions, which could be exploited in a cascade sequence.

Precursor for Advanced Aromatic Compounds

The primary role of p-Anisic acid and its derivatives in synthesis is as an intermediate. foreverest.netatamanchemicals.com p-Anisic acid itself is used as a raw material in the production of more complex organic compounds, including aromatics and cosmetics. foreverest.net For example, it serves as a precursor for 4-methoxybenzoyl chloride, a more reactive species for acylation reactions. foreverest.net The ester, this compound, can be envisioned as a stable precursor that, through hydrolysis, releases both p-anisic acid and 4-chlorophenol (B41353). These resulting molecules can then be utilized in the synthesis of a variety of more complex aromatic structures, finding use as intermediates in the dye industry and other fine chemical syntheses. foreverest.net

Research into Polymer and Oligomer Systems for Controlled Release

A significant area of research interest lies in the incorporation of p-anisic acid into polymeric systems to create materials with tailored properties, particularly for the controlled release of this bioactive molecule. p-Anisic acid is known for its antiseptic and anti-fungal properties, making it a desirable compound for release from cosmetic or biomedical materials. atamanchemicals.comchemicalbook.com

Design and Synthesis of Bioactive (Co)oligoesters containing p-Anisic Acid Moieties

Researchers have successfully synthesized bioactive oligoesters and cooligoesters where p-anisic acid moieties are chemically bonded to the polymer backbone. nih.govresearchgate.net One approach involves the anionic ring-opening copolymerization of β-butyrolactone initiated by the potassium salt of p-anisic acid. researchgate.net Another method starts with the bioactive compound, in this case p-anisic acid, and converts it into a corresponding glycidyl (B131873) ester and then a β-substituted β-lactone, which can then be polymerized. researchgate.net These synthetic strategies result in (co)oligoesters with p-anisic acid connected as side groups through ester bonds that are susceptible to hydrolysis. nih.govresearchgate.net This design allows for a high loading capacity of the bioactive p-anisic acid per polymer macromolecule. nih.govresearchgate.net

The resulting polymers, such as oligo[3-hydroxy-3-(4-methoxybenzoyloxymethyl)propionate] and its copolymers with 3-hydroxybutyrate, are designed to be biocompatible and biodegradable. nih.govresearchgate.netresearchgate.net Biological studies have shown that these (homo)- and (co)oligoesters are well-tolerated by human keratinocyte (HaCaT) cells, indicating their potential for cosmetic applications. nih.govresearchgate.net

Investigation of Hydrolytic Degradation and Release Profiles of p-Anisic Acid from Polymeric Systems

The controlled release of p-anisic acid from these polymeric systems is predicated on the hydrolytic degradation of the ester bonds linking the bioactive molecule to the polymer backbone. nih.govnih.gov The process involves the gradual scission of these ester linkages when exposed to an aqueous environment, leading to a decrease in the polymer's molecular weight and the liberation of p-anisic acid and other degradation products. nih.govnih.gov

Studies utilizing high-performance liquid chromatography (HPLC) have been conducted to monitor the release of p-anisic acid. nih.govresearchgate.net The results indicate that the release from these (co)oligoester systems is regular and does not exhibit an initial "burst effect," which is a rapid, uncontrolled release of the active agent. nih.govresearchgate.net This controlled and sustained release profile is a critical attribute for applications in cosmetics and potentially in drug delivery systems. nih.govresearchgate.net The degradation process can be influenced by several factors, including the polymer composition, pH, and the presence of enzymes, which can catalyze the hydrolysis of ester bonds. nih.govnih.gov

Supramolecular Assembly and Crystal Engineering Applications

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. chemistryviews.orgub.edu While specific studies on the supramolecular assembly of this compound are not widely documented, the principles of crystal engineering can be applied to its constituent parts and related structures.

The formation of multicomponent crystals, such as co-crystals and salts, is a key strategy in crystal engineering to modify the physical properties of a substance. ub.eduresearchgate.net The p-anisic acid moiety, with its carboxylic acid and methoxy (B1213986) groups, can participate in robust hydrogen bonding and other non-covalent interactions. These interactions are fundamental to the construction of predictable supramolecular assemblies. researchgate.net

Researchers have used crystal engineering to enhance the properties of polymers by cocrystallizing them with small molecules, which can improve thermal stability and crystallinity without sacrificing mechanical flexibility. chemistryviews.org Similarly, the properties of active pharmaceutical ingredients can be tuned through the formation of co-crystals. ub.edu Given that this compound is a solid with a defined crystal structure, it has the potential to be used as a component in multicomponent crystalline systems. The interplay of hydrogen bonds, halogen bonds (involving the chlorine atom), and π-π stacking interactions between the aromatic rings could be exploited to build complex, functional supramolecular architectures.

Environmental Fate and Degradation of this compound

The environmental persistence, transformation, and ultimate fate of synthetic chemical compounds are of significant academic and regulatory interest. This compound, an aromatic ester containing a chlorinated phenyl group, is subject to a variety of environmental degradation mechanisms. Its structure suggests that its environmental pathway will be dictated by the cleavage of the ester linkage and subsequent transformation of its constituent aromatic parts: p-anisic acid and 4-chlorophenol. This article explores the established principles of environmental degradation for related compounds to project the environmental fate of this compound.

Future Research Directions and Emerging Methodologies

Development of Chemoenzymatic Synthetic Routes for Ester Production

The union of chemical and enzymatic processes, known as chemoenzymatic synthesis, offers a powerful strategy for ester production, prized for its high selectivity and mild reaction conditions. Lipases (EC 3.1.1.3), enzymes that naturally hydrolyze fats, are particularly adept at catalyzing esterification and transesterification reactions and are a focal point of this research direction. nih.govscielo.br

Lipases sourced from various microbial, plant, and animal origins exhibit unique characteristics in terms of stability, activity, and substrate specificity. nih.gov Research has consistently shown that lipases can effectively catalyze the synthesis of aromatic esters. nih.govresearchgate.net For the production of p-Anisic acid, 4-chlorophenyl ester, a lipase (B570770) could facilitate the direct esterification of p-anisic acid with 4-chlorophenol (B41353), or the transesterification of a simple ester of p-anisic acid (like methyl anisate) with 4-chlorophenol. The mild conditions of enzymatic reactions minimize side reactions, such as the formation of ethers or other by-products that can occur under harsh chemical catalysis.

A significant advancement in this field is the use of immobilized enzymes. researchgate.netresearchgate.net By fixing the lipase to a solid support, its stability is enhanced, and it can be easily separated from the reaction mixture and reused across multiple batches, which addresses the high cost often associated with biocatalysts. Sol-gel entrapment is one such immobilization method that has proven effective for lipases used in the acylation of sugar alcohols with phenolic esters, achieving high conversions. researchgate.net

Future research in the chemoenzymatic synthesis of this compound will likely concentrate on several key areas:

Novel Lipase Discovery: Screening diverse biological sources for new lipases with superior activity towards p-anisic acid and 4-chlorophenol.

Immobilization Optimization: Developing advanced immobilization supports and techniques to maximize enzyme stability, activity, and reusability in the specific reaction environment.

Reaction Media Engineering: Investigating non-aqueous media, such as organic solvents or solvent-free systems, to shift the reaction equilibrium towards ester synthesis and away from hydrolysis. scielo.brresearchgate.net

Table 1: Comparison of Lipase Sources for Biocatalysis

| Lipase Source | General Characteristics | Potential Advantages for Ester Synthesis |

| Microbial | Wide variety, high stability, amenable to genetic engineering. nih.gov | High specificity, potential for optimization through fermentation. |

| Plant | Present in seeds and latex. | Natural and renewable source. |

| Animal | e.g., Porcine pancreatic lipase; high efficiency in triglyceride hydrolysis. nih.gov | Effective for hydrolysis of primary alcohol esters. nih.gov |

Application of Flow Chemistry in Continuous Ester Synthesis

Flow chemistry, where reactions are performed in a continuously moving stream within a reactor, presents a paradigm shift from traditional batch production. This methodology offers superior control over reaction parameters like temperature and pressure, enhanced safety, and the potential for higher throughput and automation. riken.jprsc.org

For the synthesis of this compound, a continuous flow process would involve pumping solutions of the reactants (p-anisic acid and 4-chlorophenol) and a catalyst through a heated tube or microreactor. The high surface-area-to-volume ratio in flow reactors allows for rapid heat exchange, enabling precise temperature control and potentially reducing reaction times from hours to minutes. researchgate.netnih.gov Studies on the esterification of benzoic acid, a structural analog of p-anisic acid, have demonstrated that high conversions can be achieved in short residence times using continuous flow microwave reactors. researchgate.net

A key advantage of flow chemistry is the ability to integrate solid-supported catalysts directly into the reactor, creating a packed-bed system. riken.jporganic-chemistry.org This eliminates the need for post-reaction catalyst separation. RIKEN researchers developed a robust solid acid catalyst that achieved high yields in continuous flow esterification, outperforming commercial catalysts. riken.jp Such a system, applied to this compound synthesis, would allow the product to flow out continuously while the catalyst remains in the reactor, ready for uninterrupted operation.

Emerging research in this area is focused on:

Advanced Reactor Design: Developing microreactors with enhanced mixing capabilities and integrated purification modules to streamline the entire production process.

Catalyst Immobilization for Flow: Creating highly active and stable heterogeneous catalysts specifically designed for use in continuous packed-bed reactors. organic-chemistry.org

Process Automation and Control: Integrating real-time analytical techniques (Process Analytical Technology, PAT) to monitor the reaction and allow for automated optimization and quality control. rsc.org

Table 2: Illustrative Parameters for Continuous Flow Esterification of Benzoic Acid

| Reactant | Alcohol | Catalyst | Temperature (°C) | Flow Rate (mL/min) | Conversion (%) | Reference |

| Benzoic Acid | n-Butanol | None | 200 | 0.25 | 63 | nih.gov |

| Benzoic Acid | n-Butanol | Ionic Liquid | 200 | 0.25 | 100 | nih.gov |

| Benzoic Acid | Ethanol | None | 180 | 0.15 | 65 | nih.gov |

| Benzoic Acid | Isopropanol | None | 180 | 0.15 | 68 | nih.gov |

This table is based on data for benzoic acid esterification and is illustrative of typical conditions and outcomes in flow chemistry.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction

For the synthesis of this compound, an ML model could be trained on a large database of esterification reactions. acs.org The input for such a model would include the structures of the carboxylic acid and alcohol, the catalyst, solvent, temperature, and other parameters. The model would then predict the reaction yield. beilstein-journals.org This predictive power can significantly reduce the number of experiments needed for optimization, saving time and resources.

Researchers have successfully used ML models like Artificial Neural Networks (ANN) and K-Nearest Neighbors (KNN) to predict and optimize the yield of biodiesel from transesterification reactions. researchgate.net For instance, in one study, a KNN model showed high accuracy in predicting biodiesel yield based on parameters like catalyst concentration and molar ratio. researchgate.net Similarly, AI has been used to model and optimize the enzymatic synthesis of betulinic acid ester, determining the ideal temperature, reaction time, and enzyme amount for maximum efficiency. ijcce.ac.irijcce.ac.ir These approaches are directly translatable to the synthesis of this compound.

Future integration of AI and ML in this field will likely involve:

Global Prediction Models: Developing comprehensive neural network models trained on millions of diverse reactions to suggest suitable catalysts, reagents, and solvents for any given transformation. acs.org

Automated Reaction Optimization: Combining ML algorithms with robotic lab systems ("self-driving labs") to autonomously perform experiments, analyze results, and iteratively refine reaction conditions to find the optimal synthesis protocol. beilstein-journals.org

Enhanced Data Generation: Utilizing in-situ sensors to collect rich, real-time data from chemical reactions, which can then be used to train more accurate and reliable ML models. chemai.io

Exploration of Novel Catalytic Systems for Esterification and Transesterification

While traditional catalysts like sulfuric acid are effective, their corrosive nature and the difficulty of separating them from the product mixture drive the search for superior alternatives. mdpi.com Research into novel catalytic systems for producing this compound is focused on heterogeneous catalysts that are more efficient, reusable, and environmentally benign. organic-chemistry.org

Several classes of advanced catalysts are under investigation:

Solid Acid Catalysts: These materials function as heterogeneous Brønsted or Lewis acids. Examples include ion-exchange resins, zeolites, and various metal oxides. mdpi.com Graphene oxide has been demonstrated as an efficient, recyclable acid catalyst for a wide range of esterifications. organic-chemistry.org Macroporous polymeric acid catalysts have also shown high activity at moderate temperatures without the need to remove water. organic-chemistry.org

Nanocatalysts: The high surface-area-to-volume ratio of nanoparticles can lead to exceptional catalytic activity. Recently, chemists at Yokohama National University developed bimetallic oxide clusters of rhodium and ruthenium (RhRuOₓ/C) with a diameter of just 1.2 nm. eurekalert.orglabmanager.com These catalysts showed remarkable efficiency in coupling aromatic C-H bonds with carboxylic acids to form esters, using molecular oxygen as the only oxidant and producing water as the sole byproduct. eurekalert.orglabmanager.com This represents a significant step towards greener aryl ester synthesis.

Organocatalysts: These are metal-free, small organic molecules that can catalyze reactions. While often used for other transformations, research continues to explore their potential in esterification. For instance, p-toluenesulfonic acid (p-TSA) is a commonly used and effective homogeneous organocatalyst for esterification. researchgate.net The development of heterogeneous, recyclable organocatalysts is an active area of research.

Innovative Homogeneous Catalysts: Even within homogeneous catalysis, innovation continues. Scientists have developed a palladium-based catalyst system that facilitates an "ester dance reaction," where an ester group can migrate around an aromatic ring, enabling the synthesis of complex aromatic esters from low-cost starting materials under mild conditions. waseda.jp

Future work will focus on designing catalysts with enhanced activity and selectivity, allowing the synthesis of this compound to be conducted under milder conditions with higher atom economy and minimal waste generation.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.